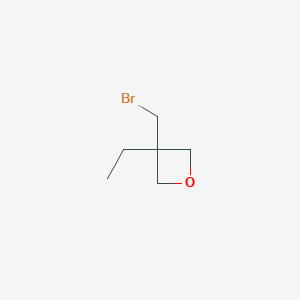
3-(Bromomethyl)-3-ethyloxetane
Cat. No. B2394767
Key on ui cas rn:
2951-87-3
M. Wt: 179.057
InChI Key: RRRHGMRCVIZIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08247583B2
Procedure details


1,4-Butanediol (270 g (3.0 mol)), 96% sodium hydroxide (36 g (0.86 mol)) and tetrabutylammonium bromide (3.6 g (11.2 mmol)) were added to a glass flask having an inner volume of 1,000 ml equipped with a stirrer, a thermometer, a dropping funnel and an reflux condenser, and the mixture was warmed to 50° C. Subsequently 3-ethyl-3-bromomethyloxetane (108 g (0.6 mol)) synthesized by the same method as in Reference Example 4 was dropwise added while keeping the liquid temperature at 50-60° C. After the completion of the reaction, heptane (100 ml) and water (100 ml) were added to the reaction liquid (a bisoxetane ether compound generated in the amount of only 3% (an analysis value by a gas chromatography)), and a liquid separation was performed. Subsequently, a resultant aqueous layer was extracted with toluene (200 ml) three times. An extract (a toluene layer) was washed with water (50 ml), and the resultant was concentrated under reduced pressure. After the completion of drying, it was filtered and a resultant filtrate was concentrated under reduced pressure to give, as a colorless liquid, 3-ethyl-3-(4-hydroxybutyl)oxymethyloxetane (75 g) having a purity of 95% (an analysis value by a gas chromatography) (an isolated yield based on 3-ethyl-3-bromomethyloxetane: 63%).






[Compound]
Name
bisoxetane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[OH-].[Na+].[CH2:9]([C:11]1([CH2:15]Br)[CH2:14][O:13][CH2:12]1)[CH3:10].CCCCCCC>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:9]([C:11]1([CH2:15][O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])[CH2:14][O:13][CH2:12]1)[CH3:10] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
270 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCO)O
|
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
108 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1(COC1)CBr
|
Step Three
Step Four
[Compound]
|
Name
|
bisoxetane ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropwise added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 50-60° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a liquid separation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Subsequently, a resultant aqueous layer was extracted with toluene (200 ml) three times
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
An extract (a toluene layer)
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water (50 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resultant was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of drying
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
a resultant filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1(COC1)COCCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 75 g | |
| YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
